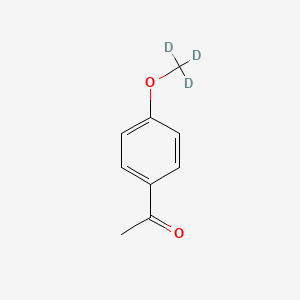
4-Methoxyacetophenone (D3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyacetophenone (D3), also known as 4-Acetylanisole, is an organic compound with the molecular formula C9H10O2. It is a member of the class of acetophenones, characterized by a methoxy group at the para position relative to the acetyl group. This compound is commonly used in the synthesis of various pharmaceuticals, resins, and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methoxyacetophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of anisole with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is typically carried out in a solvent like dichloroethane at low temperatures to control the reaction rate and improve yield.
Industrial Production Methods
In industrial settings, the production of 4-Methoxyacetophenone often involves similar Friedel-Crafts acylation processes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
4-Methoxyacetophenone undergoes various chemical reactions, including:
Reduction: It can be reduced to 4-methoxyphenylethanol using biocatalytic enantioselective reduction with immobilized Rhodotorula sp.
Oxidation: It can be oxidized to 4-methoxybenzoic acid using strong oxidizing agents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reagents include biocatalysts or chemical reducing agents like sodium borohydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products
Reduction: 4-Methoxyphenylethanol
Oxidation: 4-Methoxybenzoic acid
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
4-Methoxyacetophenone has a wide range of applications in scientific research:
Biology: It is used to study the activity of ketones against bacterial spores and cells.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the manufacture of resins, flavoring agents, and perfumes.
Mechanism of Action
The mechanism of action of 4-Methoxyacetophenone varies depending on its application. In biocatalytic reduction, it interacts with enzymes to form the reduced product. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways .
Comparison with Similar Compounds
4-Methoxyacetophenone can be compared with other acetophenone derivatives such as:
4-Methylacetophenone: Similar structure but with a methyl group instead of a methoxy group.
4-Chloroacetophenone: Contains a chloro group, leading to different reactivity and applications.
4-Bromoacetophenone: Similar to 4-Chloroacetophenone but with a bromo group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
153.19 g/mol |
IUPAC Name |
1-[4-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O2/c1-7(10)8-3-5-9(11-2)6-4-8/h3-6H,1-2H3/i2D3 |
InChI Key |
NTPLXRHDUXRPNE-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=CC=C(C=C1)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


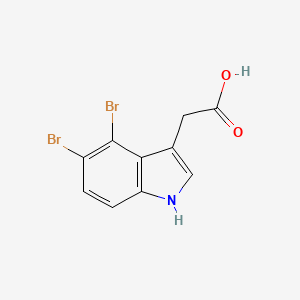
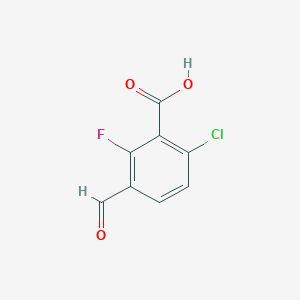
![2-methoxy-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]propanamide](/img/structure/B14771333.png)
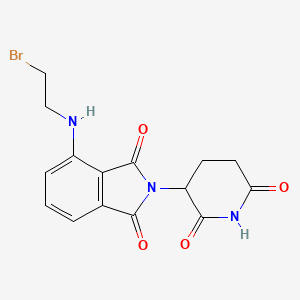
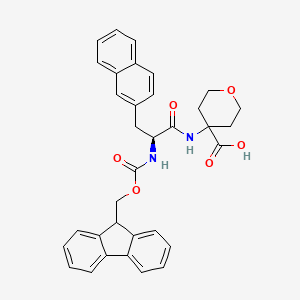
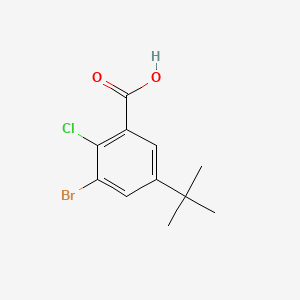

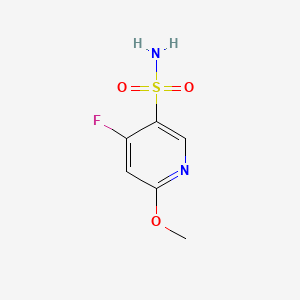

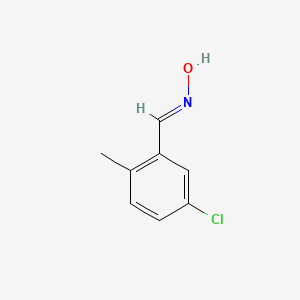
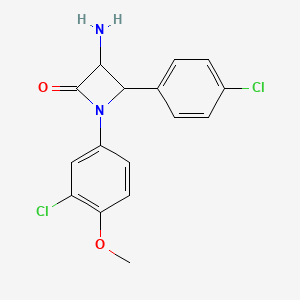
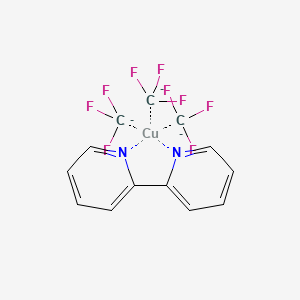
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
